

Economic analysis of different 1,3-Propanediol production technologies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Propanediol**

Cat. No.: **B051772**

[Get Quote](#)

An Economic Analysis of **1,3-Propanediol** Production Technologies: A Comparative Guide

The production of **1,3-propanediol** (PDO), a valuable monomer for polymers like polytrimethylene terephthalate (PTT), is achieved through various technological routes, broadly categorized into chemical synthesis and biological production. This guide provides a detailed economic and technical comparison of these methods, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work. The analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams of the production pathways.

Overview of Production Technologies

1,3-Propanediol can be synthesized through two primary chemical routes and a more recently developed biological approach.

- Chemical Synthesis:
 - Acrolein Hydration: This process involves the hydration of acrolein to 3-hydroxypropionaldehyde (3-HPA), which is subsequently hydrogenated to yield 1,3-PDO.
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Ethylene Oxide Hydroformylation: In this method, ethylene oxide is hydroformylated to produce 3-HPA, followed by hydrogenation to 1,3-PDO.
[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Biological Production (Fermentation):

- From Glycerol: This is the most common biological route, utilizing crude glycerol, a byproduct of biodiesel production, as a feedstock. Various microorganisms, including *Klebsiella pneumoniae*, *Clostridium butyricum*, and genetically engineered *Escherichia coli*, are used to ferment glycerol into 1,3-PDO.[5][6][7][8]
- From Glucose: This method uses glucose (e.g., from corn) as the initial substrate. The microorganism, typically a genetically engineered strain, first converts glucose to glycerol, which is then metabolized to 1,3-PDO.[7][9]

Comparative Performance Data

The following table summarizes key performance indicators for different 1,3-PDO production technologies, providing a basis for economic and technical evaluation.

Production Technology	Feedstock	Microorganism/Catalyst	Titer (g/L)	Productivity (g/L·h)	Yield (g/g or mol/mol)	Reference
Chemical Synthesis						
Acrolein Hydration	Acrolein	Acid catalyst (e.g., ion exchange resin), Hydrogenation catalyst (e.g., Raney nickel)	High (process dependent)	High (process dependent)	High selectivity reported	[2][10]
Ethylene Oxide Hydroformylation						
	Ethylene Oxide	Hydroformylation and hydrogenation catalysts	High (process dependent)	High (process dependent)	Economically advantageous due to cheaper feedstock	[1]
Biological Production						
Fermentation	Glycerol	Klebsiella pneumoniae GLC29	20.4	2.92	0.51 g/g	[11][12]
Fermentation	Glycerol	Clostridium butyricum	70.4	-	-	[13]

Fermentation	Glycerol	Engineered Escherichia coli	104.4	2.61	0.902 g/g	[13]
Fermentation	Glycerol	Citrobacter freundii AD119	53.44	0.44	-	[14]
Fermentation	Glycerol	Klebsiella sp. & Shewanella oneidensis (co-culture)	62.90	-	0.44 g/g	[15]
Fermentation	Glucose	Engineered Saccharomyces cerevisiae & Clostridium acetobutylicum (two-step)	25.5	0.16	0.24 g/g sugar	[14]

Economic Analysis

The economic viability of 1,3-PDO production is heavily influenced by feedstock cost, process efficiency (yield, titer, productivity), and downstream processing costs.

- Chemical Synthesis: While offering high productivity and yields, chemical routes are dependent on petroleum-based feedstocks (propylene for acrolein, ethylene for ethylene oxide), making them susceptible to price volatility.[4] The processes also require high pressure and temperature, contributing to higher energy costs.[1]

- Biological Production: The use of crude glycerol, a low-cost byproduct of the burgeoning biodiesel industry, makes this route economically attractive.[5][7][16] However, biological processes often have lower titers and productivities compared to chemical methods, leading to higher downstream processing costs for product purification.[5] The cost of biocatalysts can also be a significant factor.[5] Fed-batch fermentation has been shown to be more economically viable than batch fermentation, with a significantly lower unitary production cost.[17]

A techno-economic analysis comparing chemical and biological routes from crude glycerol suggests that while the biological method has sustainability advantages, it faces challenges such as byproduct formation and lower efficacy at high glycerol concentrations.[5]

Experimental Protocols

Microbial Production of 1,3-Propanediol from Glycerol (General Protocol)

This protocol outlines a typical fed-batch fermentation process for 1,3-PDO production using a microbial catalyst.

1. Microorganism and Inoculum Preparation:

- A suitable microbial strain (e.g., *Klebsiella pneumoniae*, *Clostridium butyricum*, or a genetically engineered strain) is selected.
- The strain is cultured in a seed medium to prepare the inoculum.

2. Fermentation Medium:

- The fermentation medium is prepared containing a carbon source (crude or pure glycerol), nitrogen source, phosphate, and various mineral salts.
- The medium is sterilized before inoculation.

3. Bioreactor Setup and Fermentation Conditions:

- The fermentation is carried out in a sterilized bioreactor.

- Key parameters are controlled:
 - Temperature: Typically maintained between 30-37°C.[11][14]
 - pH: Controlled in the range of 6.9-7.1 using automated addition of an acid or base.[11]
 - Agitation: Stirrer speed is maintained, for instance, between 110-180 rpm, to ensure proper mixing.[11]
 - Aeration: Fermentation is generally conducted under anaerobic or microaerobic conditions.[18]

4. Fed-Batch Strategy:

- An initial batch phase is conducted with a specific glycerol concentration (e.g., 40 g/L).[11][14]
- During the fed-batch phase, a concentrated glycerol solution is fed into the bioreactor to maintain the substrate concentration at a desired level and avoid substrate inhibition.

5. Downstream Processing:

- After fermentation, the biomass is separated from the broth.
- 1,3-PDO is recovered and purified from the fermentation broth through a series of steps, which may include evaporation, extraction, and distillation.

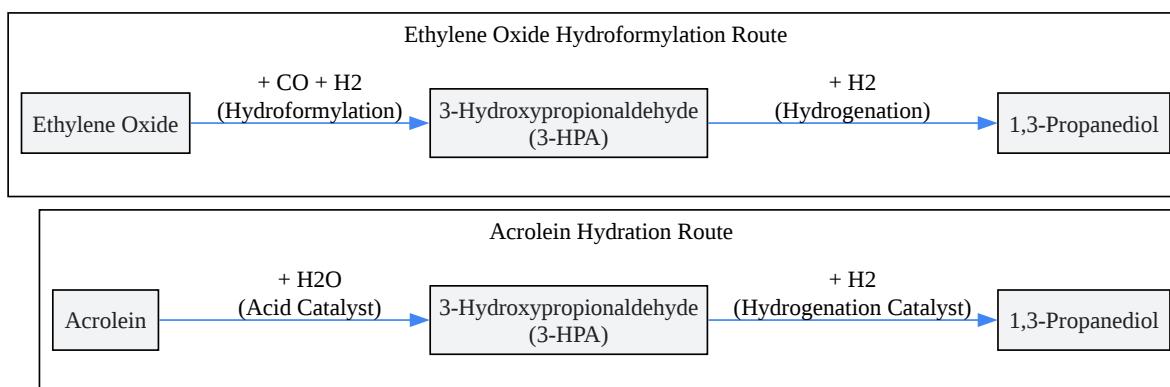
Chemical Synthesis of 1,3-Propanediol from Acrolein

This protocol describes the two-step chemical synthesis of 1,3-PDO starting from acrolein.

1. Hydration of Acrolein:

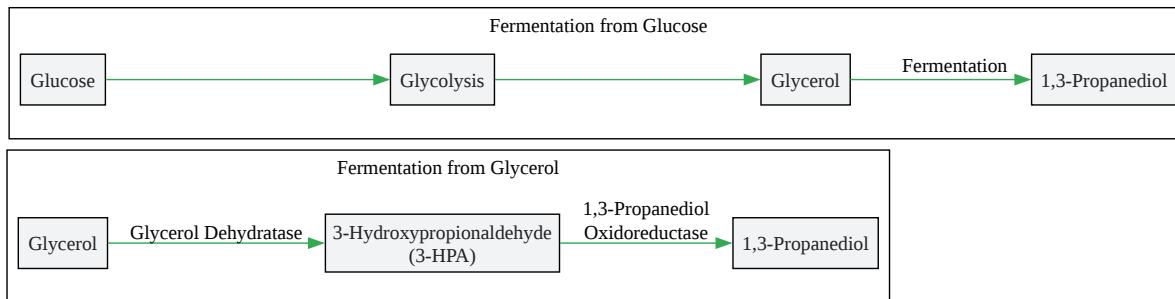
- Acrolein is reacted with water in the presence of a mildly acidic catalyst (e.g., a weak acidic ion exchange resin) to form 3-hydroxypropionaldehyde (3-HPA).[3]
- The reaction is typically carried out at a controlled temperature (e.g., 45°C).[10]

2. Hydrogenation of 3-HPA:


- The aqueous solution of 3-HPA, after removal of unreacted acrolein, is subjected to catalytic hydrogenation.
- A hydrogenation catalyst, such as Raney nickel, is used.[2]
- The hydrogenation is performed under controlled temperature and pressure to convert 3-HPA to **1,3-propanediol**.[1]
- The reaction is typically conducted at a pH between 2.5 and 6.[10]

3. Purification:

- The final product, **1,3-propanediol**, is purified from the reaction mixture, which may contain byproducts like 3,3'-oxybis-1-propanol, through distillation.[10]


Production Pathway Diagrams

The following diagrams illustrate the key production pathways for **1,3-propanediol**.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis routes to **1,3-propanediol**.

[Click to download full resolution via product page](#)

Caption: Biological production pathways for **1,3-propanediol**.

Conclusion

The choice of production technology for **1,3-propanediol** depends on a variety of factors, including feedstock availability and cost, desired production scale, and sustainability considerations. While chemical synthesis routes offer high efficiency, the biological production of 1,3-PDO from renewable resources like crude glycerol presents a more environmentally friendly and potentially cost-effective alternative.^{[5][7]} Ongoing research in metabolic engineering and process optimization continues to improve the competitiveness of bio-based 1,3-PDO, making it a key component in the transition towards a more sustainable chemical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openpr.com [openpr.com]
- 4. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Design and economic analysis of the technological scheme for 1,3-propanediol production from raw glycerol | Semantic Scholar [semanticscholar.org]
- 7. chemmethod.com [chemmethod.com]
- 8. biotechnologia-journal.org [biotechnologia-journal.org]
- 9. Microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]
- 11. jairjp.com [jairjp.com]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. journals.asm.org [journals.asm.org]
- 14. The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with *Citrobacter freundii* AD119 | MDPI [mdpi.com]
- 15. Enhanced 1,3-propanediol production with high yield from glycerol through a novel *Klebsiella*–*Shewanella* co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Production of 1,3-propanediol from glycerol via fermentation by *Saccharomyces cerevisiae* - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Economic analysis of different 1,3-Propanediol production technologies]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051772#economic-analysis-of-different-1-3-propanediol-production-technologies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com